(1S)-1-(2-Ethylphenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Ethylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a phenyl group substituted with an ethyl group and a prop-2-enylamine chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Ethylphenyl)prop-2-enylamine can be achieved through several methods:
Reductive Amination: This involves the reaction of 2-ethylphenylacetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: The reaction of 2-ethylphenylmagnesium bromide with an appropriate amine precursor can yield the desired compound.
Amination of Alkenes: The hydroamination of 2-ethylphenylpropene with an amine source under catalytic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reductive amination processes due to their efficiency and cost-effectiveness. Catalysts such as palladium or platinum on carbon are often used to facilitate these reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of amine metabolism.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-Ethylphenyl)prop-2-enylamine would depend on its specific application. Generally, amines can act as nucleophiles, participating in various biochemical pathways. They may interact with enzymes or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-Phenylprop-2-enylamine: Lacks the ethyl substitution on the phenyl ring.
(1S)-1-(2-Methylphenyl)prop-2-enylamine: Has a methyl group instead of an ethyl group.
(1S)-1-(2-Propylphenyl)prop-2-enylamine: Contains a propyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in (1S)-1-(2-Ethylphenyl)prop-2-enylamine may influence its reactivity and interaction with other molecules, making it unique compared to its analogs.
Eigenschaften
Molekularformel |
C11H15N |
---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(1S)-1-(2-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
CVEWPHIEQNOGCF-NSHDSACASA-N |
Isomerische SMILES |
CCC1=CC=CC=C1[C@H](C=C)N |
Kanonische SMILES |
CCC1=CC=CC=C1C(C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.